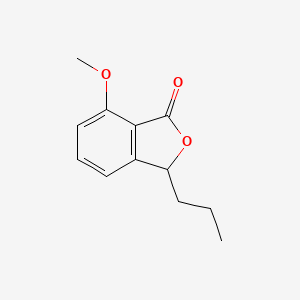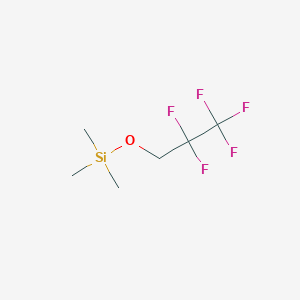
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound with the molecular formula C6H11F5OSi and a molecular weight of 222.23 g/mol . It is a silane derivative where the silicon atom is bonded to a trimethyl group and a 2,2,3,3,3-pentafluoropropoxy group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of trimethylsilanol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions with various nucleophiles.
Scientific Research Applications
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which trimethyl(2,2,3,3,3-pentafluoropropoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with other molecules, thereby increasing its stability and resistance to chemical degradation. The molecular pathways involved in its action include the formation of stable silicon-oxygen and silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A trialkylsilane used in the semiconductor industry and for depositing silicon carbide coatings.
Uniqueness
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is unique due to the presence of five fluorine atoms in its structure, which imparts higher thermal stability and chemical resistance compared to other silane derivatives. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Properties
CAS No. |
89660-59-3 |
|---|---|
Molecular Formula |
C6H11F5OSi |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
trimethyl(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C6H11F5OSi/c1-13(2,3)12-4-5(7,8)6(9,10)11/h4H2,1-3H3 |
InChI Key |
LBDRUDRFGDMEBR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


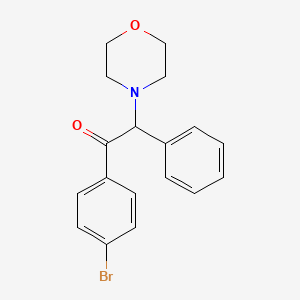
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


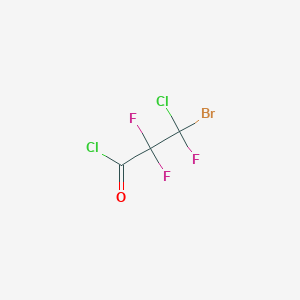
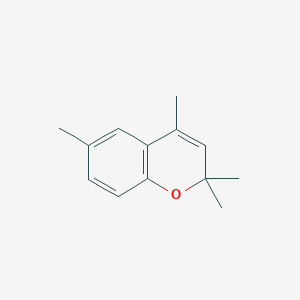
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
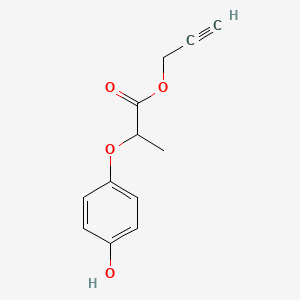
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
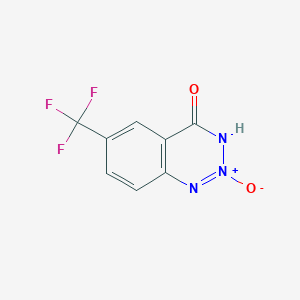

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
